Calcifediol can be synthesized through both chemical and biotechnological methods. Traditional chemical synthesis involves multiple steps of organic reactions, which can be complex and yield lower efficiencies. Recent advancements have introduced more efficient methods, including:
Calcifediol has a molecular formula of and a molecular weight of approximately 416.65 g/mol. Its structure features a steroid backbone with a hydroxyl group at the 25th carbon atom, which is critical for its biological activity.
Calcifediol undergoes various chemical reactions that are significant for its biological function:
The hydroxylation reactions typically involve monooxygenases that introduce hydroxyl groups into specific positions on the steroid backbone, significantly altering the compound's biological activity.
Calcifediol exerts its effects primarily through binding to the vitamin D receptor (VDR), which is present in various tissues throughout the body. Upon binding to VDR, calcifediol modulates gene expression involved in calcium transport and metabolism.
Studies have shown that calcifediol maintains its stability under various pH conditions but should be stored away from light to prevent degradation .
Calcifediol has several scientific uses:
Calcifediol-d3 (25-hydroxyvitamin D3-d3) is a deuterium-labeled derivative of endogenous calcifediol (25-hydroxyvitamin D3), where three hydrogen atoms are replaced by deuterium at specific molecular positions. This isotopic modification preserves the core steroidal structure of vitamin D metabolites while introducing distinct physicochemical properties. The molecular formula of Calcifediol-d3 is C₂₇H₄₁D₃O₂, with a molecular weight of 403.66 g/mol, compared to 400.64 g/mol for unlabeled calcifediol [1] [7]. The deuterium atoms are typically incorporated at the 26-C and 27-C positions of the vitamin D side chain, corresponding to the terminal methyl group of the 6-hydroxy-6-methylheptyl moiety [7] [9]. This strategic labeling maintains the molecule's biological activity while enabling precise tracking via mass spectrometry.
The structural integrity of the calciferol backbone remains intact, featuring the characteristic triene system (5,6-trans-7,8-cis configuration), the 3β-hydroxyl group, and the 25-hydroxyl group essential for biological activity. X-ray crystallographic studies confirm that deuterium substitution does not alter the molecule's three-dimensional conformation or hydrogen-bonding capacity, as the C-D bond length (1.09 Å) is nearly identical to the C-H bond (1.08 Å) [5] [9]. However, isotopic substitution induces measurable vibrational frequency shifts in infrared spectroscopy (C-D stretch at ~2100 cm⁻¹ vs. C-H at ~2900 cm⁻¹) and minor NMR chemical shift differences (e.g., 0.15-0.3 ppm downfield for protons adjacent to deuterated carbons) [7]. These properties enable unambiguous structural verification of deuterated analogues.
Table 1: Structural Comparison of Calcifediol and Calcifediol-d3
Property | Calcifediol (25OHD₃) | Calcifediol-d3 (25OHD₃-d₃) |
---|---|---|
Molecular Formula | C₂₇H₄₄O₂ | C₂₇H₄₁D₃O₂ |
Molecular Weight (g/mol) | 400.64 | 403.66 |
CAS Registry Number | 19356-17-3 | 140710-94-7 |
Deuterium Position(s) | N/A | C26, C27 (methyl group) |
Characteristic MS Fragment | m/z 383.3 [M+H-18]⁺ | m/z 386.3 [M+H-18]⁺ |
Deuterium labeling of calcifediol serves as a critical tool for advancing vitamin D research, primarily through isotope dilution mass spectrometry (ID-MS) methodologies. The incorporation of three deuterium atoms creates a consistent 3 Da mass difference from endogenous calcifediol, enabling precise quantification without chromatographic separation [3] [7]. This mass shift is optimal for avoiding spectral overlap with natural isotopic variants (e.g., ¹³C contributions) while maintaining physicochemical similarity.
LC-MS/MS analysis leverages the predictable fragmentation patterns of deuterated calcifediol. Under electrospray ionization (ESI+), both calcifediol-d3 and endogenous calcifediol form [M+H-H₂O]⁺ ions at m/z 386.3 and 383.3, respectively. These precursor ions fragment to yield signature product ions at m/z 365.3 (d3) and 362.3 (d0), corresponding to the loss of water from the parent structure [3]. Modern ID-LC-MS/MS assays achieve detection limits below 4 nmol/L for both metabolites with inter-assay coefficients of variation <9.5%, significantly outperforming immunoassays that cannot distinguish vitamin D metabolites [3].
Synthesis challenges include minimizing isotopic exchange and positional scrambling. Kinetic isotope effects (KIEs) during synthesis can reach kH/kD = 2–7 for reactions involving C-H(D) bond cleavage, necessitating optimized reaction conditions [7] [9]. Purification requires normal-phase chromatography on silica gel columns with deuterium-stable solvents (e.g., deuterated chloroform or hexane/ethanol mixtures), followed by crystallization from acetone-d6/water to achieve >99% isotopic purity [7]. The final product stability is ensured by nitrogen-blanketed storage at -20°C to prevent exchange with atmospheric moisture and photodegradation [7] [10].
Two primary synthetic routes yield Calcifediol-d3: semi-synthesis from deuterated precursors and microbial bioconversion using engineered cytochrome P450 enzymes.
Chemical Synthesis: The most efficient pathway begins with deuterium-labeled 7-dehydrocholesterol-d6 (7-DHC-d6), where deuterium is introduced via platinum-catalyzed exchange in D₂O at elevated temperatures (80-100°C). Subsequent photoisomerization using ultraviolet B light (290–315 nm) generates pre-vitamin D3-d6, which undergoes thermal isomerization to vitamin D3-d6 (cholecalciferol-d6) [4] [7]. The C-25 hydroxylation employs a two-step sequence: (1) microbial hydroxylation with Actinomyces strains (e.g., Pseudonocardia autotrophica) expressing CYP105P1 hydroxylase to produce calcifediol-d6, followed by (2) selective deoxygenation at positions 24 and 26 using Barton-McCombie deoxygenation with triethylsilane-d1 to yield Calcifediol-d3 [4] [9]. This approach achieves 25-hydroxylation regioselectivity >98% and overall yields of 15–20% after purification.
Biocatalytic Synthesis: Recombinant E. coli or Streptomyces systems co-expressing human CYP2R1 (25-hydroxylase) and redox partners (ferredoxin/ferredoxin reductase) convert vitamin D3-d6 to Calcifediol-d3 in a single step [4]. Engineered CYP2R1 mutants (e.g., CYP2R1-F107L/W128R) enhance catalytic efficiency (kcat/Km = 1.8 × 10⁴ M⁻¹s⁻¹) and thermal stability. Bioconversion occurs in aqueous-organic biphasic systems (e.g., phosphate buffer/isooctane) with NADH regeneration via glucose dehydrogenase, achieving product titers >220 mg/L and isotopic fidelity >99.5% [4] [9].
Table 2: Metabolic Engineering Strategies for Calcifediol-d3 Bioproduction
Host System | Enzyme Configuration | Deuterated Precursor | Yield (mg/L) | Key Advantage |
---|---|---|---|---|
E. coli BL21(DE3) | CYP2R1 + Adx/AdR | Vitamin D3-d6 | 85–120 | Rapid growth; high protein expression |
Streptomyces lividans | CYP105A1 + Fdx/FdR | Vitamin D3-d6 | 150–190 | Native P450 folding machinery |
Pseudonocardia autotrophica | Wild-type hydroxylases | Vitamin D3-d6 | 70–95 | No genetic engineering required |
Saccharomyces cerevisiae | CYP2R1 + CPR | Vitamin D3-d6 | 40–75 | Eukaryotic post-translational modifications |
Analytical Validation: Final products require rigorous LC-MS/MS characterization using C18 reversed-phase columns (e.g., BDS Hypersil) with methanol/water mobile phases. Critical quality parameters include isotopic purity (>99% d3 species), chemical purity (>98%), and position-specific deuterium distribution verified by high-resolution FT-ICR-MS and ²H-NMR [3] [7]. Residual solvent analysis via GC-MS ensures compliance with ICH Q3C guidelines for deuterated pharmaceuticals [7] [10].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1